N-alpha-Benzoyl-L-arginine

Vue d'ensemble

Description

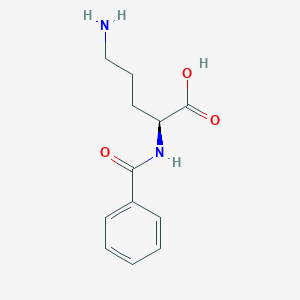

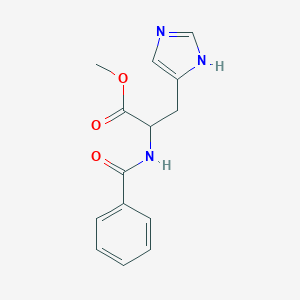

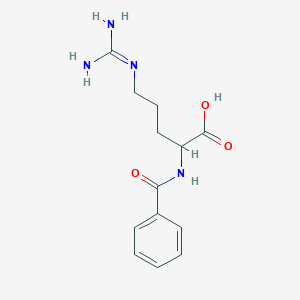

N-alpha-Benzoyl-L-arginine is an N-acyl-L-arginine that is L-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group . It is a N-acyl-L-arginine and a member of benzamides . It is functionally related to a benzoic acid .

Synthesis Analysis

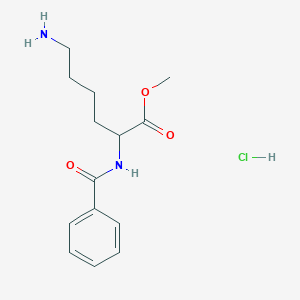

N-alpha-Benzoyl-L-arginine has been used as a substrate in the study of trypsin-digested peptides of proteins commonly found in cow’s milk . The efficiency of the obtained microreactor was evaluated by measuring the activity of trypsin using N-α-benzoyl-arginine ethyl ester (BAEE) .Molecular Structure Analysis

N-alpha-Benzoyl-L-arginine is a compound with the molecular formula C13H18N4O3 . A structural and spectroscopic characterization of N (α)-benzoyl-L-argininate ethyl ester chloride (BAEEH (+)·Cl (-)), an important amino acid derivative and an adequate PEAs’ model compound, has been reported .Chemical Reactions Analysis

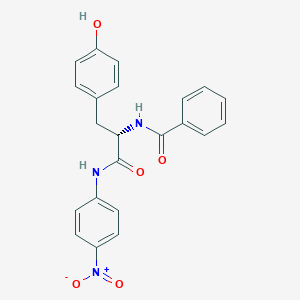

N-alpha-Benzoyl-L-arginine is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .Physical And Chemical Properties Analysis

N-alpha-Benzoyl-L-arginine has a molecular weight of 278.31 g/mol . It is an enantiomer of a N-benzoyl-D-arginine .Applications De Recherche Scientifique

Enzyme Immobilization in Organic and Aqueous Media

Field

Biotechnology and Pharmaceutical Applications

Application

Bz-Arg-OH is used in the immobilization of enzymes onto different carriers to increase the enzyme’s stability and reusability within biotechnological and pharmaceutical applications .

Method

The immobilization of porcine trypsin was carried out in organic and aqueous media with magnetic microparticles . The highest carrier activity was achieved at 1% of water (v/v) in dioxane .

Results

The resulting immobilizate could be used over ten cycles with activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with activity retention of 87% in buffered aqueous solution .

Thermal Behaviour of Polybenzoxazine-Modified Epoxy Resin

Field

Polymer Science

Application

Bz-Arg-OH is used in the synthesis of hydroxyl end functional group benzoxazine monomer (BZ-OH) from ethanolamine, bisphenol-A and paraformaldehyde . This monomer is incorporated into epoxy resin to improve its thermal properties .

Method

The benzoxazine (10% by weight) was incorporated into a (50:50) weight ratio of epoxy resin and its hardener . This mixture was first cured at room temperature for 24 h and then post-cured at temperatures; 90, 120, 150, 180, 200 and 220 °C, respectively .

Results

The results showed an overall improvement in the thermal stability of the samples as the curing temperature is increased . The product cured at 220 °C depicted a better thermal behaviour, with a decomposition temperature in the range of 258–532 °C .

Antimicrobial Properties

Field

Microbiology

Application

Bz-Arg-OH has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Method

The exact method of application is not specified in the source .

Results

The compounds Bz-Arg-NHC 10 and Bz-Arg-NHC 12 proved antimicrobial activity, reducing 99% of the initial bacterial population after only 1 h of contact .

Optimization of Enzyme Activity Assays

Field

Biochemistry

Application

Bz-Arg-OH is used in the optimization of a trypsin activity assay using the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA) .

Method

The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .

Results

The predicted values were in good agreement with the experimental data . The comprehensive analysis of data provides deep insight into the relationship between substrate, inhibitor concentration, and assay sensitivity in the context of high-throughput drug screening .

Hydrolysis of α-N-Benzoyl-L-Arginine Ethyl Ester

Application

Bz-Arg-OH is used in the study of the effect of pH on the hydrolysis of α-N-benzoyl-L-arginine ethyl ester (BAEE) and α-N-benzoyl-L-argininamide (BAA) by a proteolytic enzyme component .

Method

The hydrolysis was studied in detail over the pH range of 3 to 9.5 .

Results

kcat(lim) values for the hydrolysis of BAEE and BAA were essentially identical (5.20 and 5.01 sec−1, respectively at 30°) .

Industrial Applications

Field

Industrial Applications

Application

Bz-Arg-OH has been widely used in several industrial applications, especially in the pharmaceuticals, food and leather industry .

Results

In the pharmacy field, it can be used as the main material of some digestives, which can digest the denatured proteins for detumescence .

Biocidal and Antibiofilm Activities

Application

Bz-Arg-OH has been used in the study of biocidal and antibiofilm activities of arginine-based surfactants against Candida isolates .

Results

Both arginine-based compounds proved to be effective against the strains tested through inhibiting both the planktonic and the sessile growth .

Anticancer Properties of Bromelain

Field

Pharmacology of Anti-Cancer Drugs

Application

Bz-Arg-OH is used in the study of the potential anticancer benefits of bromelain .

Results

The results showed that bromelain has cytotoxic, apoptotic, necrotic, autophagic, immunomodulating, and anti-inflammatory effects in cancer cells and animal models .

Biochemical Characterization of An Arginine-Specific Alkaline Trypsin

Application

Bz-Arg-OH is used in the biochemical characterization of an arginine-specific alkaline trypsin from Bacillus licheniformis .

Results

The trypsin activity was increased up to 140 from 20 U/mL through culture optimization .

Peptidyl Arginine Deiminase (PPAD) Assay

Application

Bz-Arg-OH is used in a peptidyl arginine deiminase (PPAD) assay in P. gingivalis vesicles .

Results

The results showed that both arginine-based compounds proved to be effective against the strains tested through inhibiting both the planktonic and the sessile growth .

Proteolytic Activity Assay

Application

Bz-Arg-OH is used in a trypsin activity assay of the tail tendon fascicles from rat .

Results

Trypsin Production

Application

Bz-Arg-OH is used in the isolation of a trypsin-producing strain DMN6 from the leather waste .

Results

The enzyme was purified to electrophoretic homogeneity with a molecular mass of 44 kDa . The specific activity of the purified enzyme is 350 U/mg with Nα-Benzoyl-L-arginine ethylester as the substrate .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315997 | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Benzoyl-L-arginine | |

CAS RN |

154-92-7 | |

| Record name | Benzoyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-α-benzoyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

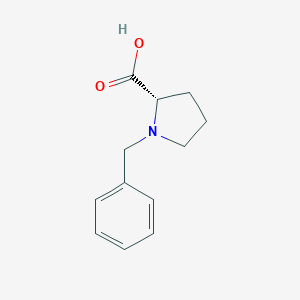

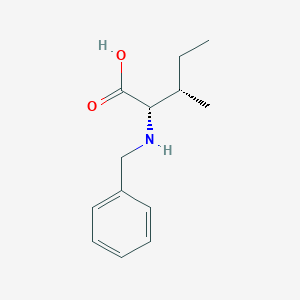

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

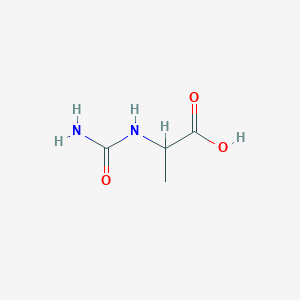

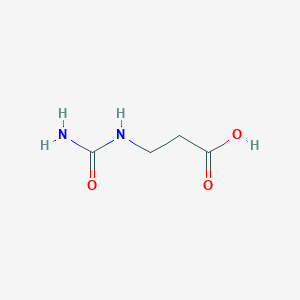

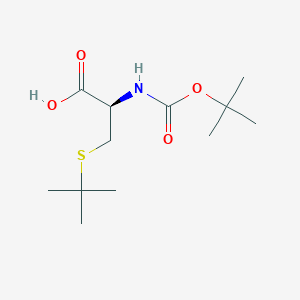

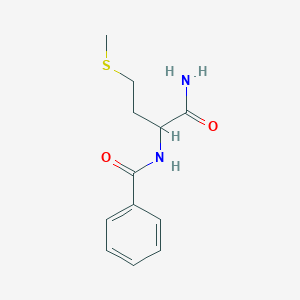

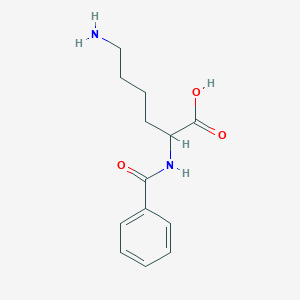

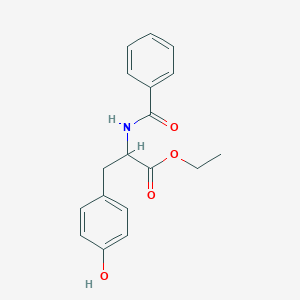

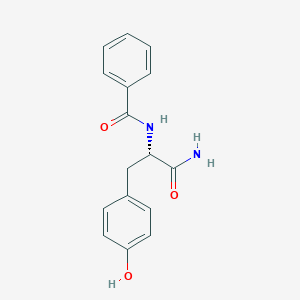

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.